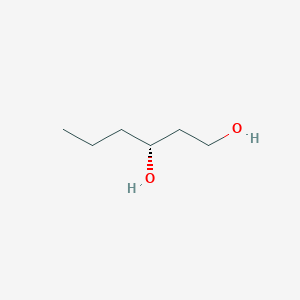

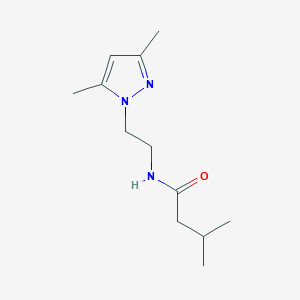

(3R)-hexane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-hexane-1,3-diol is a chiral compound that has been gaining attention in the scientific community due to its unique properties and potential applications in various fields. It is a colorless, odorless, and water-soluble compound that has two stereoisomers, (3R)- and (3S)-hexane-1,3-diol. In

Scientific Research Applications

Synthesis of γ-Butyrolactams and γ-Lactones

A protected derivative of (3R,4R)-hexa-1,5-diene-3,4-diol, a closely related compound, was used to synthesize enantiopure γ-butyrolactams and γ-lactones through cross-metathesis and conjugate addition reactions, showcasing the compound's utility in complex organic synthesis (Schmidt et al., 2011).

Chiral Ligands for Catalysis

Simple chiral chain dienes, including (3R,4R)-hexa-1,5-diene-3,4-diol, have been used as steering ligands for Rh(I)-catalyzed asymmetric conjugated additions, demonstrating their role in enhancing selectivity and yields in catalytic processes (Hu et al., 2009).

Two-Directional Synthesis and Kinetic Resolution

The compound has been involved in sequential kinetic resolution processes and two-directional synthesis, highlighting its potential in achieving high enantioselectivity and efficiency in synthetic strategies (Harding et al., 2002).

Desymmetrization and Ring-Closing Metathesis

Enantiomerically pure C(2)-symmetrical hexa-1,5-diene-3,4-diol undergoes selective transformations, including ring-closing enyne metathesis, demonstrating its utility in achieving stereoselective synthesis and desymmetrization (Schmidt & Staude, 2009).

Biocatalysis for Drug Intermediate Synthesis

The compound, through its derivatives, has been utilized in biocatalytic processes for the synthesis of advanced intermediates for statin drugs, showcasing its application in the pharmaceutical industry (Wu et al., 2011).

Dehydration to Conjugated Dienes

Ionic liquids have been used as solvents and catalysts for the dehydration of diols, including (3R)-hexane-1,3-diol, to conjugated dienes, highlighting their role in sustainable chemistry and material science applications (Stalpaert et al., 2017).

properties

IUPAC Name |

(3R)-hexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIYEYCFMVPYST-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamate](/img/structure/B2639564.png)

![4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2639566.png)

![4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639570.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2639574.png)

![4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2639577.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2639579.png)

![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2639582.png)

![2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2639583.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2639587.png)